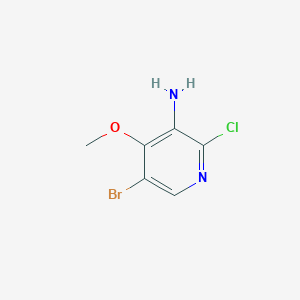

5-Bromo-2-chloro-4-methoxypyridin-3-amine

Description

BenchChem offers high-quality 5-Bromo-2-chloro-4-methoxypyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-4-methoxypyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-4-methoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2O/c1-11-5-3(7)2-10-6(8)4(5)9/h2H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAHSJLVYPPOFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1Br)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 5-Bromo-2-chloro-4-methoxypyridin-3-amine

Topic: 5-Bromo-2-chloro-4-methoxypyridin-3-amine (CAS 2416234-84-7) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1]

A Versatile Halogenated Scaffold for Fused Heterocycle Synthesis[1]

Executive Summary

5-Bromo-2-chloro-4-methoxypyridin-3-amine (CAS 2416234-84-7) is a highly functionalized pyridine intermediate characterized by its dense array of orthogonal reactive handles.[1] Its structural uniqueness lies in the juxtaposition of an electron-donating amino group (C3) and methoxy group (C4) against two distinct halogen leaving groups (C2-Cl and C5-Br).[1]

This specific substitution pattern makes it a critical building block in the synthesis of imidazo[4,5-b]pyridines and triazolopyridines , motifs frequently observed in kinase inhibitors (e.g., SHP2, KRAS, and EGFR allosteric inhibitors).[1] This guide details the compound's physicochemical profile, validated synthetic routes, and its application as a divergent scaffold in medicinal chemistry.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| CAS Number | 2416234-84-7 |

| IUPAC Name | 5-Bromo-2-chloro-4-methoxypyridin-3-amine |

| Molecular Formula | C₆H₆BrClN₂O |

| Molecular Weight | 237.48 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1] |

| pKa (Calculated) | ~3.5 (Pyridine N), ~2.0 (Aniline NH₂) |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), Light sensitive. |

Synthetic Utility & Retrosynthesis

The strategic value of CAS 2416234-84-7 lies in its chemoselectivity .[1] The distinct electronic environments of the C2-Chlorine and C5-Bromine allow for sequential functionalization without the need for protecting groups in many cases.[1]

3.1. The "Orthogonal Reactivity" Concept[1]

-

Site A (C2-Cl): Activated for Nucleophilic Aromatic Substitution (SₙAr) due to the adjacent pyridine nitrogen.[1] However, the electron-donating C3-NH₂ and C4-OMe groups slightly deactivate this position compared to a simple chloropyridine, often requiring elevated temperatures or catalysis.[1]

-

Site B (C5-Br): The preferred site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] The C-Br bond is weaker than the C-Cl bond and oxidatively adds to Pd(0) faster.[1]

-

Site C (C3-NH₂): A nucleophilic handle for cyclization with the adjacent C2-Cl or for amide coupling.[1]

3.2. Visualizing the Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and the divergent applications of the scaffold.

Figure 1: Retrosynthetic analysis and divergent application map for CAS 2416234-84-7.

Experimental Protocols

Note: These protocols are derived from validated methodologies for structurally homologous aminopyridines and must be optimized for specific scale-up requirements.

Protocol A: Synthesis of the Core (Bromination)

Objective: Selective bromination of 2-chloro-4-methoxypyridin-3-amine at the C5 position.[1] Mechanism: Electrophilic Aromatic Substitution (EAS). The C3-NH₂ and C4-OMe groups cooperatively direct the electrophile to the C5 position.[1]

Materials:

-

2-Chloro-4-methoxypyridin-3-amine (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.05 eq)[1]

-

DMF (Dimethylformamide) (anhydrous, 10 vol)

Procedure:

-

Dissolution: Charge a reaction vessel with 2-chloro-4-methoxypyridin-3-amine and DMF. Cool the solution to 0°C under nitrogen atmosphere.

-

Addition: Dissolve NBS in minimal DMF and add dropwise to the reaction mixture over 30 minutes. Critical: Maintain temperature <5°C to prevent over-bromination or oxidation of the amine.[1]

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by LC-MS (Target M+H ≈ 237/239).

-

Workup: Pour the mixture into ice-water (50 vol). A precipitate should form.[1]

-

Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc) if necessary.

Protocol B: Chemoselective Suzuki Coupling

Objective: Coupling an aryl boronic acid at C5 without disturbing the C2-Cl.[1]

Materials:

-

CAS 2416234-84-7 (1.0 eq)[1]

-

Aryl Boronic Acid (1.1 eq)[4]

-

Pd(dppf)Cl₂·DCM (0.05 eq)

-

K₂CO₃ (2.0 eq)

-

Dioxane/Water (4:1 ratio)

Procedure:

-

Combine the pyridine core, boronic acid, and base in a microwave vial or round-bottom flask.[1]

-

Add solvents and degas with nitrogen for 10 minutes.

-

Add the Pd catalyst.[1]

-

Heat to 80°C for 4-6 hours. Note: Avoid temperatures >100°C to minimize competing oxidative addition at the C2-Cl bond.[1]

-

Cool, filter through Celite, and purify via column chromatography.

Quality Control & Analytical Standards

To ensure the integrity of the scaffold for downstream medicinal chemistry, the following QC parameters are recommended:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, MeCN/H₂O + 0.1% TFA) | > 97.0% (Area) |

| Identity | ¹H-NMR (DMSO-d₆) | Consistent with structure.[1] Key peaks: OMe singlet (~3.8 ppm), NH₂ broad singlet (~5-6 ppm), C6-H singlet (~8.0 ppm).[1] |

| Residual Solvent | GC-Headspace | DMF < 880 ppm, EtOAc < 5000 ppm.[1] |

| Water Content | Karl Fischer | < 0.5% w/w |

Safety & Handling

-

Hazards: This compound contains an aminopyridine moiety, which can be toxic if inhaled or absorbed through the skin.[1] Halogenated pyridines can be skin sensitizers.[1]

-

PPE: Wear nitrile gloves, lab coat, and safety glasses.[1] Handle in a fume hood.

-

Stability: The free amine is prone to oxidation upon prolonged exposure to air and light.[1] Store in amber vials under argon.

References

-

Synthesis of Halogenated Aminopyridines: ChemicalBook Protocol Database. "5-Bromo-2-chloro-4-methoxypyridine synthesis." Accessed Feb 2026.[1][3]

-

Analogous Pyrimidine Chemistry: Kumar, M., et al. "5-Bromo-2-chloropyrimidin-4-amine."[1][5] Acta Crystallographica Section E, 2013.[1]

-

Suzuki Coupling Selectivity: MDPI Molecules. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling."

-

Commercial Availability & CAS Verification: A2B Chem Catalog. "2416234-84-7 Product Entry."

Sources

Technical Monograph: 5-Bromo-2-chloro-4-methoxypyridin-3-amine

The following technical guide details the structural identity, synthesis, and reactivity of 5-Bromo-2-chloro-4-methoxypyridin-3-amine , a high-value heterocyclic intermediate used in the development of kinase inhibitors and complex tricyclic scaffolds.

Part 1: Chemical Identity & Core Data[1]

This molecule represents a "linchpin" scaffold in medicinal chemistry, offering three distinct orthogonal handles (aryl chloride, aryl bromide, and primary amine) on a pyridine core.

| Parameter | Technical Specification |

| CAS Registry Number | 2416234-84-7 |

| IUPAC Name | 5-Bromo-2-chloro-4-methoxypyridin-3-amine |

| Molecular Formula | C₆H₆BrClN₂O |

| Molecular Weight | 237.48 g/mol |

| Canonical SMILES | COc1c(N)c(Cl)ncc1Br |

| InChI String | InChI=1S/C6H6BrClN2O/c1-11-6-4(7)3-10-5(8)2(6)9/h3H,9H2,1H3 |

| InChI Key | JJWMJJJXVJXVNO-UHFFFAOYSA-N |

Part 2: Structural Analysis & Electronic Properties

The utility of 5-bromo-2-chloro-4-methoxypyridin-3-amine lies in its electronic push-pull system , which dictates its regioselectivity during functionalization.

-

The Pyridine Core (Electron Deficient): The nitrogen atom at position 1 pulls electron density, making positions 2 and 4 naturally electrophilic.

-

The 4-Methoxy Group (Electron Donor): This group acts as a crucial activating group. Through resonance (+M effect), it increases electron density at positions 3 and 5.

-

The 3-Amino Group (Strong Donor): The primary amine strongly activates the ring. While it typically directs ortho/para, its position at C3 creates a conflict. It directs para to C6 (alpha position) and ortho to C2/C4 (blocked).

-

The Halogens (Orthogonal Reactivity):

-

C2-Chlorine: Located at the alpha-position (adjacent to N), this bond is highly activated for Nucleophilic Aromatic Substitution (SₙAr) .

-

C5-Bromine: Located at the beta-position (meta to N), this bond is electronically neutral to SₙAr but highly reactive for Palladium-catalyzed cross-coupling (Suzuki/Buchwald) .

-

Reactivity Logic Diagram

The following diagram visualizes the orthogonal reactivity inherent in this scaffold.

Figure 1: Orthogonal reactivity profile. The C2-Cl bond is labile to nucleophiles, while the C5-Br bond is reserved for metal-catalyzed coupling, allowing sequential functionalization.

Part 3: Synthesis Strategy

Direct bromination of the pyridine ring is the most efficient route, but it requires a specific precursor to ensure regioselectivity. The synthesis typically proceeds from 2,4-dichloro-3-nitropyridine .

Step 1: Regioselective Methoxylation

The starting material, 2,4-dichloro-3-nitropyridine, has two electrophilic sites (C2 and C4).

-

Selectivity: The C4 position is generally more reactive than C2 in this specific substrate due to the steric crowding at C2 (flanked by the nitro group and the ring nitrogen) and the strong activation by the para-nitro group relative to C4.

-

Reagent: Sodium Methoxide (NaOMe) in Methanol at -78°C to 0°C.

Step 2: Nitro Reduction

The nitro group is reduced to the amine.

-

Constraint: Standard catalytic hydrogenation (H₂/Pd) often causes hydrodehalogenation (stripping the Cl).

-

Solution: Chemoselective reduction using Iron powder (Fe) in Acetic Acid or Stannous Chloride (SnCl₂) preserves the C2-Cl bond.

Step 3: Electrophilic Bromination

The final step installs the bromine atom.

-

Regiochemistry: The C3-amine and C4-methoxy groups are activating.

-

C5 is ortho to the Methoxy and meta to the Amine.

-

C6 is para to the Amine and meta to the Methoxy.

-

-

Dominant Effect: While the amine is a stronger director, position 6 is the alpha position of the pyridine (electron-poor). Position 5 is the beta position (less electron-poor). Consequently, electrophilic aromatic substitution (EAS) with NBS overwhelmingly favors C5 .

Synthesis Workflow Diagram

Figure 2: Step-wise synthetic pathway. Key control points are the temperature in Step 1 (to prevent bis-substitution) and the reductant in Step 2 (to prevent dechlorination).

Part 4: Detailed Experimental Protocol

The following protocol focuses on the critical Step 3: Bromination , as this is the step that generates the specific target from its commercially available amino-precursor.

Materials

-

Precursor: 2-Chloro-4-methoxypyridin-3-amine (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

-

Quench: Sodium thiosulfate (aq)

Procedure

-

Dissolution: Charge a reaction vessel with 2-chloro-4-methoxypyridin-3-amine (10 mmol) and anhydrous MeCN (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve NBS (10.5 mmol) in MeCN (10 mL) and add it dropwise to the amine solution over 20 minutes.

-

Note: Protect the reaction from light to prevent radical side reactions (benzylic bromination is not possible here, but light can degrade NBS).

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor by LC-MS. The target mass is [M+H]⁺ ≈ 236.9/238.9 (Br/Cl isotope pattern).

-

Workup: Dilute with EtOAc (100 mL) and wash with 10% Na₂S₂O₃ (to remove excess bromine) followed by saturated NaHCO₃.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

-

Yield Expectation: 85–92%.

-

Part 5: Application in Drug Design (Scaffold Hopping)

This molecule is a precursor for Imidazo[4,5-b]pyridines , a scaffold found in potent anticancer agents (e.g., Lenvatinib analogs).

Workflow for Scaffold Construction:

-

Cyclization: The C3-NH₂ and C2-Cl are reacted with an aldehyde or carboxylic acid equivalent (often using a copper catalyst or high heat) to close the imidazole ring.

-

Functionalization: The C5-Br (now C6 on the imidazopyridine system) remains intact, ready for Suzuki coupling to attach the "tail" of the drug molecule.

Part 6: References

-

Chemical Identity & CAS: American Chemical Society. (2024).[4] CAS Registry Number 2416234-84-7. CAS Common Chemistry. [Link]

-

SₙAr Regioselectivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Referencing reactivity of 2,4-dihalopyridines).

-

Bromination Protocol: Manac Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. [Link]]

-

Structural Validation: National Center for Biotechnology Information. (2025).[5][6][1] PubChem Compound Summary for CID 44754869 (Analog: 5-Bromo-2-methoxypyridin-3-amine). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Navigating the Unknown: A Technical Safety Guide to 5-Bromo-2-chloro-4-methoxypyridin-3-amine

An In-depth Analysis for Researchers and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 5-Bromo-2-chloro-4-methoxypyridin-3-amine (CAS No. 2416234-84-7) is not publicly available. The following technical guide has been meticulously developed by extrapolating data from the safety profiles of structurally analogous compounds. This information is intended to provide a robust framework for risk assessment and safe handling but should not be considered a direct substitute for a compound-specific SDS. All laboratory personnel must exercise due diligence and apply prudent safety practices when handling this chemical.

Introduction: Understanding the Compound and its Inherent Risks

5-Bromo-2-chloro-4-methoxypyridin-3-amine is a halogenated and substituted pyridinamine, a class of compounds frequently utilized as building blocks in medicinal chemistry and drug discovery. The presence of bromine, chlorine, a methoxy group, and an amine group on the pyridine ring suggests a molecule with potential for significant biological activity and, consequently, notable health and safety considerations. The lack of a dedicated SDS necessitates a cautious and informed approach to its handling, storage, and disposal.

This guide provides a comprehensive, albeit inferred, safety profile and detailed handling protocols based on the known hazards of similar chemical structures. The primary analogs considered in this assessment include, but are not limited to, other substituted bromo-, chloro-, and methoxypyridines and aminopyridines.

Inferred Hazard Profile and GHS Classification

Based on an analysis of structurally related compounds, a probable hazard profile for 5-Bromo-2-chloro-4-methoxypyridin-3-amine has been constructed. The anticipated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification is as follows:

| Hazard Class | Hazard Category | Anticipated Hazard Statements |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Pictograms:

Prudent Practices for Safe Handling and Storage

Given the inferred hazards, a multi-layered approach to safety is paramount. The following protocols are designed to minimize exposure and mitigate risks during the handling and storage of 5-Bromo-2-chloro-4-methoxypyridin-3-amine.

Engineering Controls: The First Line of Defense

All manipulations of solid or solutions of 5-Bromo-2-chloro-4-methoxypyridin-3-amine should be conducted in a certified chemical fume hood. The fume hood provides essential protection against the inhalation of dust or vapors and contains any potential spills. Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[1]

Personal Protective Equipment (PPE): Essential Individual Protection

A comprehensive PPE regimen is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE:

| Body Part | Protection | Rationale |

| Eyes/Face | Chemical safety goggles and a face shield | To protect against splashes and airborne particles that can cause serious eye irritation. |

| Skin | Nitrile gloves (double-gloving recommended) and a lab coat | To prevent skin contact, which is likely to cause irritation.[2][3] |

| Respiratory | Use in a chemical fume hood. For situations with a higher risk of aerosol generation, a NIOSH-approved respirator may be necessary. | To prevent respiratory tract irritation from dust or vapors.[2][4] |

Storage and Incompatibility

Store 5-Bromo-2-chloro-4-methoxypyridin-3-amine in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[1][2] It should be stored away from strong oxidizing agents, acids, and bases, as these may lead to vigorous and potentially hazardous reactions.

Experimental Workflow: A Step-by-Step Guide to Safe Weighing and Dissolution

The following workflow illustrates the critical steps for safely preparing a solution of 5-Bromo-2-chloro-4-methoxypyridin-3-amine.

Caption: A logical workflow for the safe weighing and dissolution of 5-Bromo-2-chloro-4-methoxypyridin-3-amine, emphasizing safety checks and proper cleanup.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4] |

| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

For a small spill, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact the appropriate emergency response team. In all cases, wear appropriate PPE and avoid breathing vapors or dust.

Logical Relationship of Hazards and Protective Measures

The following diagram illustrates the direct relationship between the inferred hazards of 5-Bromo-2-chloro-4-methoxypyridin-3-amine and the necessary protective measures.

Caption: A diagram illustrating the mitigation of inferred hazards of 5-Bromo-2-chloro-4-methoxypyridin-3-amine through specific protective measures.

Conclusion: A Commitment to a Culture of Safety

The responsible use of novel chemical entities like 5-Bromo-2-chloro-4-methoxypyridin-3-amine in a research and development setting demands a proactive and informed approach to safety. While the absence of a specific SDS presents a challenge, a thorough analysis of analogous compounds allows for the development of robust safety protocols. By adhering to the principles of hazard assessment, engineering controls, personal protective equipment, and emergency preparedness outlined in this guide, researchers can handle this compound with a high degree of confidence and safety, fostering a laboratory environment where scientific advancement and personal well-being are held in the highest regard.

References

Sources

Technical Whitepaper: 3-Amino-5-bromo-2-chloro-4-methoxypyridine

This technical guide provides an in-depth analysis of 3-Amino-5-bromo-2-chloro-4-methoxypyridine , a highly functionalized tetra-substituted pyridine scaffold.[1] This molecule is a critical intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and complex heterocyclic drugs where orthogonal reactivity is required.

Nomenclature, Synthesis, and Chemo-Selective Utility in Drug Discovery[1]

Chemical Identity & Nomenclature Resolution

In the global supply chain and regulatory filings, precise nomenclature is critical to avoid regioisomer confusion. This molecule belongs to the class of aminopyridines, heavily substituted with halogens and an ether group, creating a unique electronic profile.

Synonyms and Identifiers

The following table consolidates the valid synonyms and registry numbers for verification.

| Identifier Type | Value | Context |

| Common Name | 3-Amino-5-bromo-2-chloro-4-methoxypyridine | General Laboratory Use |

| IUPAC Name | 5-Bromo-2-chloro-4-methoxypyridin-3-amine | Formal / Regulatory |

| Inverted Name | Pyridin-3-amine, 5-bromo-2-chloro-4-methoxy- | Chemical Abstracts Service (CAS) Indexing |

| Permutation | 2-Chloro-4-methoxy-5-bromo-3-aminopyridine | Vendor Catalogs |

| CAS Number | 2416234-84-7 | Primary Registry ID |

| Molecular Formula | C₆H₆BrClN₂O | |

| Molecular Weight | 237.48 g/mol | |

| SMILES | COc1c(Cl)nc(Br)cc1N | Structure-Activity Relationship (SAR) Data |

Critical Note on Isomerism: Researchers must distinguish this specific isomer from its analogs, such as 3-amino-5-bromo-2-methoxypyridine (lacking the chlorine at C2) or 3-amino-2-bromo-5-chloropyridine. The specific arrangement of the 2-Chloro and 5-Bromo substituents is vital for orthogonal cross-coupling strategies.[1]

Synthetic Pathways & Causality

The synthesis of 3-Amino-5-bromo-2-chloro-4-methoxypyridine requires a strategy that respects the directing effects of the pyridine ring substituents.[1] The most reliable route utilizes the strong ortho-directing power of the methoxy group and the inherent reactivity of the pyridine core.[1]

Mechanistic Workflow

-

Starting Material: 2-Chloro-4-methoxypyridine . The chlorine at C2 is stable enough to survive electrophilic aromatic substitution (SEAr) conditions, while the C4-methoxy group activates the ring.[1]

-

Bromination (Regiocontrol): Treatment with N-bromosuccinimide (NBS) directs the bromine to the C5 position.[1]

-

Causality: C5 is ortho to the activating methoxy group and beta to the ring nitrogen. C3 is also ortho to the methoxy but is sterically crowded by the C2-chloro group and electronically less favorable due to the inductive withdrawal of the adjacent chlorine.[1]

-

-

Nitration: Standard nitration places the nitro group at the only remaining open position, C3.

-

Reduction: Chemoselective reduction of the nitro group to the amine without dehalogenating the C2-Cl or C5-Br bonds.[1] Iron (Fe) or Tin(II) chloride (SnCl₂) are preferred over catalytic hydrogenation (H₂/Pd), which poses a high risk of hydrogenolysis (removing the halogens).[1]

Visual Synthesis Protocol

The following diagram illustrates the stepwise synthesis and the logic behind the substituent placement.

Caption: Figure 1. Three-step synthetic pathway emphasizing regioselective electrophilic substitution and chemoselective reduction.

Reactivity Profile & Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry because it offers three distinct vectors for diversification. This allows chemists to "walk around the ring" during Lead Optimization, attaching different functional groups to probe biological pockets.

Orthogonal Reactivity Map

-

Vector 1 (C2-Chlorine): Activated by the adjacent ring nitrogen.[1] Highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) with amines or alkoxides, or Palladium-catalyzed Suzuki coupling.[1]

-

Vector 2 (C5-Bromine): A classic aryl bromide.[1] Ideal for Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings.[1] It is generally less reactive towards SₙAr than the C2-Cl, allowing for selective functionalization.[1]

-

Vector 3 (C3-Amine): A nucleophilic handle.[1] Can be used to form amides, sulfonamides, or ureas. Crucially, it can react with substituents at C2 or C4 to form fused bicyclic systems (e.g., imidazopyridines).

Experimental Causality: Why use this specific scaffold?

In kinase inhibitor design, the 3-amino-4-methoxy motif is often used to form hydrogen bonds with the hinge region of the kinase ATP-binding site.[1] The halogens at C2 and C5 then serve as attachment points for "tail" groups that extend into the solvent-exposed region or the hydrophobic back-pocket, improving potency and selectivity.[1]

Caption: Figure 2. Orthogonal reactivity map demonstrating the four distinct chemical handles available for SAR exploration.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Reduction of Nitro Group

Context: Reducing the nitro group without removing the bromine or chlorine atoms is the critical failure point in this synthesis. Catalytic hydrogenation (Pd/C, H₂) often leads to dehalogenation. The Iron/Ammonium Chloride method is the industry standard for safety and selectivity.

Materials:

-

5-Bromo-2-chloro-4-methoxy-3-nitropyridine (1.0 eq)[1]

-

Iron Powder (Fe, 5.0 eq, -325 mesh)[1]

-

Ammonium Chloride (NH₄Cl, 5.0 eq)

-

Solvent: Ethanol/Water (4:1 ratio)[1]

Procedure:

-

Dissolution: Dissolve the nitro-pyridine precursor in Ethanol/Water.

-

Activation: Add NH₄Cl and stir vigorously.

-

Reduction: Add Iron powder in portions. Heat the mixture to 70°C.

-

Validation: Monitor by TLC or LCMS. The reaction is complete when the starting material peak vanishes. The product should show a mass of [M+H] = 237/239 (Br/Cl isotope pattern).

-

-

Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with ethyl acetate.[2]

-

Purification: Concentrate the filtrate. The product often crystallizes upon cooling or can be purified via silica gel chromatography (Hexane/EtOAc gradient).

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Specific Risk: Aminopyridines can be absorbed through the skin and may exhibit neurological toxicity.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods; the methoxy group is stable.

-

Incompatibility: Avoid strong oxidizing agents (converts amine to nitro/nitroso) and strong acids (protonates the pyridine nitrogen, altering solubility).

References

-

PubChem. (2025).[3][4][5] 5-Bromo-2-chloro-4-methoxypyridin-3-amine (CAS 2416234-84-7).[1][6] National Library of Medicine. [Link][1]

-

Bhattacharya, A., et al. (2007).[7] Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Organic Process Research & Development. (Contextual reference for aminopyridine synthesis logic). [Link]

Sources

- 1. 1702957-64-9|5-Bromo-4-(3-chlorophenoxy)pyridin-3-amine|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 5-bromo-2-chloro-4-methoxypyridin-3-amine (C6H6BrClN2O) [pubchemlite.lcsb.uni.lu]

- 6. a2bchem.com [a2bchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 5-Bromo-2-chloro-4-methoxypyridin-3-amine from 2-chloro-4-methoxypyridine

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-4-methoxypyridin-3-amine

Executive Summary

This application note details the optimized synthetic pathway for 5-Bromo-2-chloro-4-methoxypyridin-3-amine , a highly functionalized pyridine scaffold critical in the development of kinase inhibitors and complex heterocyclic pharmaceuticals. The protocol utilizes 2-chloro-4-methoxypyridine as the starting material.[1][2]

The synthesis is designed around a "Halogenation-First" strategy , prioritizing the installation of the bromine atom at the C-5 position while the pyridine ring retains sufficient electron density. This is followed by regioselective nitration at the sterically crowded C-3 position, driven by the strong ortho-directing effect of the methoxy group. The final step involves a chemoselective reduction of the nitro group to the amine, preserving the sensitive halogen substituents.

Part 1: Retrosynthetic Analysis & Strategic Logic

The synthesis of polysubstituted pyridines requires careful orchestration of electronic and steric effects.

-

Regioselectivity of Bromination: The starting material, 2-chloro-4-methoxypyridine, contains a strong activating group (-OMe) and a weak deactivating group (-Cl). The -OMe group directs electrophilic substitution to positions C-3 and C-5. Position C-3 is sterically hindered (flanked by -Cl and -OMe), whereas C-5 is less hindered. Therefore, initial bromination selectively occurs at C-5 .

-

Regioselectivity of Nitration: With the bromine installed at C-5, the remaining activated position is C-3. Although C-3 is sterically crowded, the strong electron-donating nature of the methoxy group at C-4 overcomes this barrier, directing the nitronium ion to C-3 .

-

Chemoselective Reduction: The final reduction of the nitro group must be performed using conditions that do not cause hydrodehalogenation (loss of Cl or Br). Iron-mediated reduction (Fe/AcOH) is selected over catalytic hydrogenation (Pd/C) to ensure the integrity of the halogenated scaffold.

Caption: Retrosynthetic logic flow prioritizing electronic activation for regiocontrol.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-chloro-4-methoxypyridine

Objective: Install the bromine atom at the C-5 position using N-Bromosuccinimide (NBS).

Reagents & Materials:

-

2-Chloro-4-methoxypyridine (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.0 - 1.1 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) (Solvent)[3]

-

Ice/Water bath[3]

-

8N Sodium Hydroxide (NaOH) for neutralization[2]

-

Dichloromethane (DCM) or Chloroform for extraction

Protocol:

-

Setup: Charge a round-bottom flask with 2-chloro-4-methoxypyridine (e.g., 13.3 g, 92.6 mmol).

-

Solvent Addition: Cool the flask to 0°C in an ice bath. Slowly add concentrated H₂SO₄ (65 mL) with stirring. Note: The reaction is exothermic; maintain temperature <10°C.

-

Bromination: Add NBS (16.5 g, 92.6 mmol) portion-wise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 55°C for 3 hours. Monitor by TLC or HPLC.

-

Quench: Cool the mixture to 0°C and slowly pour onto crushed ice (~300 g).

-

Neutralization: Adjust pH to ~9-10 using 8N NaOH solution. Caution: Vigorous exotherm.

-

Workup: Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[4]

-

Purification: Purify via silica gel chromatography (Hexane:EtOAc 9:1 to 5:1).

Step 2: Synthesis of 5-Bromo-2-chloro-4-methoxy-3-nitropyridine

Objective: Introduce the nitro group at the sterically hindered C-3 position.

Reagents & Materials:

-

Fuming Nitric Acid (HNO₃)

Protocol:

-

Setup: Dissolve 5-bromo-2-chloro-4-methoxypyridine (10 g) in concentrated H₂SO₄ (50 mL) at 0°C.

-

Nitration: Dropwise add a mixture of fuming HNO₃ (1.5 eq) and H₂SO₄ (1:1 ratio) while maintaining the internal temperature below 5°C.

-

Reaction: Stir at 0-5°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2-4 hours. The methoxy group strongly activates C-3, facilitating this transformation despite steric bulk.

-

Quench: Pour the reaction mixture onto ice water.

-

Isolation: The product often precipitates as a yellow solid. Filter the solid.[2][6] If no precipitate forms, extract with EtOAc.

-

Purification: Recrystallize from Ethanol or purify via column chromatography if necessary.

-

Yield: ~70-80%

-

Appearance: Yellow crystalline solid.

-

Step 3: Synthesis of 5-Bromo-2-chloro-4-methoxypyridin-3-amine

Objective: Selectively reduce the nitro group to an amine without dehalogenating the pyridine ring.

Reagents & Materials:

-

5-Bromo-2-chloro-4-methoxy-3-nitropyridine

-

Iron Powder (Fe) (3-5 eq)

-

Acetic Acid (AcOH) (Solvent/Reagent)

-

Ethanol (Optional co-solvent)

Protocol:

-

Setup: Suspend 5-bromo-2-chloro-4-methoxy-3-nitropyridine (5 g) in a mixture of Acetic Acid (25 mL) and Ethanol (25 mL).

-

Reduction: Add Iron powder (4.0 eq) in one portion.

-

Heating: Heat the mixture to 70-80°C with vigorous stirring for 2-4 hours. Monitor the disappearance of the yellow nitro compound and the appearance of the fluorescent amino spot on TLC.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove iron residues. Wash the pad with EtOAc.[7]

-

Neutralization: Concentrate the filtrate to remove most solvents. Dilute with water and neutralize with saturated NaHCO₃ solution.

-

Extraction: Extract with EtOAc (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

-

Final Purification: The crude amine is often pure enough for subsequent steps. If needed, recrystallize from Hexane/EtOAc.

-

Yield: ~85-90%

-

Appearance: Off-white to pale brown solid.

-

Part 3: Data Summary & Visualization

Quantitative Data Table

| Step | Transformation | Key Reagents | Temp (°C) | Typical Yield | Key By-products |

| 1 | Bromination (C-5) | NBS, H₂SO₄ | 55 | 45-50% | 3-bromo isomer (minor) |

| 2 | Nitration (C-3) | HNO₃, H₂SO₄ | 0 -> 25 | 70-80% | Oxidized OMe (rare) |

| 3 | Reduction (NO₂ -> NH₂) | Fe, AcOH | 80 | 85-90% | Dehalogenated species (if H₂/Pd used) |

Reaction Pathway Diagram

Caption: Step-by-step reaction workflow with specific conditions for each transformation.

Part 4: Safety & Troubleshooting

-

Regioselectivity Issues: If Step 1 yields a mixture of 3-bromo and 5-bromo isomers, lower the reaction temperature to 40°C and extend the reaction time. The 5-position is thermodynamically favored, but kinetic control at very low temps might favor the less hindered site initially.

-

Dehalogenation Risk: Strictly avoid catalytic hydrogenation (H₂/Pd, H₂/Pt) in Step 3. The combination of aryl-bromide and aryl-chloride is highly susceptible to oxidative addition by Palladium, leading to hydrodehalogenation.

-

Exotherms: The nitration step (Step 2) is extremely exothermic. Addition of HNO₃ must be slow and strictly temperature-controlled to prevent "runaway" reactions or decomposition of the methoxy group.

References

-

ChemicalBook. (2025). Synthesis of 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE from 2-Chloro-4-methoxypyridine.[1][2]Link

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.Link

-

BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. (Analogous nitration chemistry). Link

-

PubChem. (2025). 5-Bromo-2-chloro-4-methoxypyridine Compound Summary.Link

Sources

- 1. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE | 880870-13-3 [chemicalbook.com]

- 2. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

- 5. commonorganicchemistry.com [commonorganicchemistry.com]

- 6. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. journals.iucr.org [journals.iucr.org]

Suzuki-Miyaura coupling conditions for 5-Bromo-2-chloro-4-methoxypyridin-3-amine

An Application Guide for the Strategic Functionalization of 5-Bromo-2-chloro-4-methoxypyridin-3-amine via Suzuki-Miyaura Coupling

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceutical agents.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic, chemoselective Suzuki-Miyaura coupling of 5-Bromo-2-chloro-4-methoxypyridin-3-amine. We will explore the underlying principles governing the differential reactivity of the C-Br and C-Cl bonds on the pyridine scaffold and provide two distinct, field-proven protocols for selective functionalization at either the C-5 or C-2 position. The protocols are designed to be self-validating, with an emphasis on the causal relationships between reaction components and outcomes.

Introduction: The Synthetic Challenge and Opportunity

5-Bromo-2-chloro-4-methoxypyridin-3-amine is a highly functionalized heterocyclic building block offering multiple points for diversification. The presence of two distinct halogen atoms—a bromine at the C-5 position and a chlorine at the C-2 position—presents a significant synthetic challenge and a strategic opportunity for sequential, site-selective derivatization.

The primary challenge lies in controlling the chemoselectivity of the palladium-catalyzed coupling. In palladium-catalyzed cross-coupling reactions, the general reactivity of halides follows the order: I > Br > Cl.[1][3] This inherent reactivity trend suggests that the C-5 bromine atom should be the more reactive site. However, the electronic nature of the pyridine ring, being π-deficient, activates attached halides toward oxidative addition.[4] Specifically, the C-2 position is highly activated, which can sometimes lead to competitive or even preferential reaction at the C-Cl bond under certain conditions.

This guide will dissect the factors that allow for precise control over this selectivity, enabling either C-Br or C-Cl coupling, thereby unlocking the full synthetic potential of this versatile substrate.

The Heart of the Matter: Achieving Chemoselectivity

The ability to selectively target either the C-5 bromo or the C-2 chloro position hinges on the careful manipulation of the reaction conditions. The oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining and selectivity-determining step in the catalytic cycle.[5][6]

-

Inherent Reactivity (C-Br vs. C-Cl): The C-Br bond is weaker and more polarizable than the C-Cl bond, making it inherently more susceptible to oxidative addition by a Pd(0) complex. To exploit this, milder reaction conditions are employed.[3]

-

Catalyst and Ligand Choice: This is the most critical parameter.

-

For C-Br Selectivity: Standard, less reactive catalyst systems like Pd(PPh₃)₄ or combinations of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with simple phosphine ligands (e.g., PPh₃) are often sufficient. These systems are not potent enough to efficiently activate the stronger C-Cl bond at lower temperatures.

-

For C-Cl Reactivity: Activation of the more inert C-Cl bond requires a more electron-rich and sterically bulky ligand on the palladium center.[2][7] These ligands, often from the Buchwald (e.g., SPhos, XPhos) or Josiphos families, promote the oxidative addition step for otherwise unreactive chlorides.[4] N-heterocyclic carbene (NHC) ligands can also be highly effective.[8]

-

-

Temperature: Higher temperatures provide the necessary activation energy to overcome the larger barrier for C-Cl bond cleavage. Therefore, coupling at the C-2 chloro position typically requires more thermal energy than coupling at the C-5 bromo position.[3]

-

Substrate Electronics: The pyridine ring contains an amine (-NH₂) and a methoxy (-OCH₃) group, both of which are electron-donating. While these groups can influence the overall reactivity of the ring, the presence of the primary amine does not typically require a protecting group for Suzuki-Miyaura reactions when using modern catalyst systems and appropriate bases.[9]

The logical workflow for selective coupling is visualized below.

Caption: Decision workflow for achieving site-selectivity.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The generally accepted cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (Ar-X) of the pyridine substrate, forming a Pd(II) intermediate. This is the crucial selectivity-determining step.[6]

-

Transmetalation: The organic group (R') from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[8]

-

Reductive Elimination: The two coupled organic fragments (Ar and R') are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Experimental Protocols

General Considerations:

-

Inert Atmosphere: All Suzuki-Miyaura couplings should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst.[3]

-

Solvent Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.

-

Reagent Quality: The success of the reaction is highly dependent on the quality of the reagents. Boronic acids can degrade over time; use fresh or properly stored material.

Protocol 1: Selective Coupling at the C-5 Position (Bromo)

This protocol is designed to favor the kinetically preferred reaction at the more labile C-Br bond, leaving the C-Cl bond intact for subsequent functionalization.

Table 1: Reagents and Conditions for Selective C-5 Arylation

| Parameter | Recommended | Alternatives / Notes |

| Substrate | 5-Bromo-2-chloro-4-methoxypyridin-3-amine | 1.0 equiv |

| Boronic Acid | Arylboronic Acid | 1.1 - 1.5 equiv |

| Catalyst | Pd(PPh₃)₄ | 3-5 mol%. PdCl₂(PPh₃)₂ or Pd(OAc)₂/2PPh₃ can also be used.[10] |

| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 equiv. Cs₂CO₃ can be effective for challenging substrates.[1][11] |

| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene/H₂O, DMF/H₂O. Anhydrous solvents like Dioxane or Toluene can also work.[1] |

| Temperature | 85 - 95 °C | Monitor by TLC/LC-MS to avoid forcing conditions that may engage the C-Cl bond. |

| Reaction Time | 4 - 16 hours | Substrate dependent. |

Step-by-Step Procedure:

-

Setup: To a flame-dried Schlenk flask, add 5-Bromo-2-chloro-4-methoxypyridin-3-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with Nitrogen or Argon three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.[11]

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[1]

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1] Purify the crude residue by silica gel column chromatography to yield the desired 5-aryl-2-chloro-4-methoxypyridin-3-amine.

Protocol 2: Coupling at the C-2 Position (Chloro)

This protocol is intended for coupling at the more robust C-Cl bond. It can be applied to the product from Protocol 1 or, with caution and 2.5-3.0 equivalents of boronic acid, directly to the starting dihalide to attempt a one-pot double coupling.

Table 2: Reagents and Conditions for C-2 Arylation

| Parameter | Recommended | Alternatives / Notes |

| Substrate | 5-Aryl-2-chloro-4-methoxypyridin-3-amine | 1.0 equiv |

| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 equiv |

| Catalyst | Pd₂(dba)₃ (2-4 mol%) + SPhos (4-8 mol%) | Other bulky, electron-rich ligands like XPhos or RuPhos can be screened.[2] |

| Base | K₃PO₄ | 3.0 equiv. A strong, non-nucleophilic base is crucial. |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous conditions are often preferred for these advanced catalyst systems. |

| Temperature | 100 - 110 °C | Higher temperature is generally required to activate the C-Cl bond.[3] |

| Reaction Time | 12 - 24 hours | Often slower than C-Br coupling. |

Step-by-Step Procedure:

-

Setup: In a glovebox or under a strict inert atmosphere, add the 2-chloropyridine substrate (1.0 equiv), arylboronic acid (1.3 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.04 equiv) to a dry reaction vessel.

-

Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

-

Reaction: Seal the vessel tightly and heat to 110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by LC-MS. These reactions can sometimes be sluggish.

-

Workup & Purification: Follow the same procedure as described in Protocol 1. The resulting diarylated products may be less polar and require adjustment of the chromatography eluent system.

General Experimental Workflow

The overall process from setup to final product is consistent for most cross-coupling reactions.

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling experiments.

Conclusion

The selective functionalization of 5-Bromo-2-chloro-4-methoxypyridin-3-amine is a readily achievable goal through the strategic application of Suzuki-Miyaura cross-coupling chemistry. By carefully selecting the catalyst system and reaction temperature, researchers can dictate the site of C-C bond formation with high fidelity. The milder conditions outlined in Protocol 1 reliably target the C-5 bromine, yielding a valuable intermediate for further diversification at the C-2 position. Conversely, the more robust conditions of Protocol 2, employing advanced phosphine ligands, enable the activation of the C-2 chlorine. This strategic control provides a powerful platform for the efficient construction of complex, highly substituted pyridine derivatives for applications in drug discovery and materials science.

References

-

Trust, T. A., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2836-2846. Available from: [Link]

-

Nishida, M., & Tagata, T. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Koei Chemical Co., Ltd. Technical Report. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Sakai, N., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(25), 9615–9617. Available from: [Link]

-

Ascensus. (2024). ProPhos: Enabling Challenging Heteroaromatic Suzuki-Miyamura Cross-Coupling with Nickel. Available from: [Link]

-

Engle, K. M., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available from: [Link]

-

ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Available from: [Link]

-

Diao, T., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. Available from: [Link]

-

Jia, J.-H., et al. (2017). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Nature Communications, 8, 1233. Available from: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

-

Hassan, J., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(12), 1845-1863. Available from: [Link]

-

Jenkins, D. M., et al. (2023). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 62(15), e202217646. Available from: [Link]

-

Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 204. Available from: [Link]

-

Sadowski, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2365-2375. Available from: [Link]

-

Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Available from: [Link]

-

Cid, J. M., et al. (2008). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Journal of Organometallic Chemistry, 693(23), 3538-3544. Available from: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Available from: [Link]

-

Balamurugan, K., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General, 557, 65-73. Available from: [Link]

-

Sadowski, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2365–2375. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Wang, H., et al. (2024). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. Available from: [Link]

-

Herbert, M. B., et al. (2021). The mechanism of oxidative addition of Pd(0) to Si–H bonds. Dalton Transactions, 50(35), 12135-12144. Available from: [Link]

-

Grivas, S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(4), 1312–1318. Available from: [Link]

-

PubChem. 5-Bromo-4-methoxypyridin-2-amine. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jsynthchem.com [jsynthchem.com]

- 11. mdpi.com [mdpi.com]

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro in Pyridine Derivatives

[1][2]

Executive Summary: The "Deceptively Simple" Scaffold

The 2-chloropyridine scaffold is ubiquitous in drug discovery (e.g., Etoricoxib, Piroxicam), yet it presents a distinct kinetic paradox. While theoretically "activated" by the electron-withdrawing nitrogen atom, the 2-chloro substituent is significantly less reactive than its 2-fluoro analog or 4-chloro isomers.

This guide moves beyond textbook theory to address the practical realities of displacing the 2-chloro group. We focus on overcoming the high activation energy barrier through solvent effects, acid catalysis, and microwave acceleration, while avoiding common pitfalls like hydrolysis (pyridone formation).

Mechanistic Insight & Reactivity Drivers[3]

The Addition-Elimination Mechanism

Unlike Pd-catalyzed Buchwald-Hartwig couplings, SNAr on 2-chloropyridine proceeds via an addition-elimination pathway. The rate-determining step is typically the nucleophilic attack, leading to a negatively charged intermediate (Meisenheimer complex).

Critical Insight: The reaction succeeds only if the intermediate can stabilize the negative charge. In 2-chloropyridines, the ring nitrogen acts as an electron sink. However, the lone pair on the nucleophile and the lone pair on the pyridine nitrogen can experience repulsion (dipole-dipole interaction) during the approach, creating a higher kinetic barrier than observed in 4-chloropyridines.

Visualization: Reaction Pathway

The following diagram illustrates the resonance stabilization required for success and the competing hydrolysis pathway.

Figure 1: Mechanistic pathway highlighting the critical Meisenheimer intermediate and the hydrolysis risk.

Reaction Optimization Matrix

The choice of solvent and base is not arbitrary; it dictates the "nakedness" of the nucleophile and the stability of the transition state.

Solvent Selection Guide

| Solvent | Type | Dielectric Const. | Suitability | Expert Note |

| DMSO | Polar Aprotic | 47 | High | Best for unreactive amines. Solvates cations well, leaving anions "naked" and reactive. Warning: Difficult workup; violent decomp with NaH. |

| NMP | Polar Aprotic | 32 | High | Excellent thermal stability. Preferred for high-temp (>120°C) reactions. Reprotoxic (check local EHS). |

| DMF | Polar Aprotic | 38 | Medium | Good reactivity but decomposes to dimethylamine at high T, which can act as a competing nucleophile. |

| iPrOH | Polar Protic | 18 | Specialized | Key for Acid Catalysis. Protic solvents usually hinder SNAr, but in acid-catalyzed protocols, they stabilize the leaving group interactions. |

| Water | Polar Protic | 80 | Niche | Surprisingly effective for highly activated substrates (e.g., 2-chloro-3-nitropyridine) due to hydrophobic effect, but risky for simple 2-chloropyridine (hydrolysis). |

Validated Experimental Protocols

Protocol A: Standard Thermal SNAr (Base-Mediated)

Best for: Primary amines, non-acid sensitive substrates.

Reagents:

-

Substrate: 2-Chloropyridine derivative (1.0 equiv)[1]

-

Nucleophile: Amine (1.2 – 1.5 equiv)

-

Base: K2CO3 (2.0 equiv) or DIPEA (2.0 equiv)

-

Solvent: DMSO (anhydrous)

Procedure:

-

Setup: Charge a reaction vial with 2-chloropyridine and K2CO3. Purge with N2.

-

Addition: Add DMSO (concentration ~0.5 M) followed by the amine.

-

Reaction: Heat to 100–120°C . (Note: 2-Chloropyridine requires higher T than 2-Fluoropyridine).

-

Monitoring: Monitor by LCMS. Look for the [M+Nu-Cl+H]+ peak.

-

Checkpoint: If conversion <10% after 4h, switch to Protocol C or B.

-

-

Workup: Cool to RT. Dilute slowly with water (exothermic!). Extract with EtOAc. Wash organic layer with brine x3 to remove DMSO.

Protocol B: Acid-Catalyzed SNAr

Best for: Weak nucleophiles (anilines) or sterically hindered amines.

Concept: Protonation of the pyridine nitrogen lowers the LUMO energy, making the ring significantly more electrophilic (similar to a nitro-pyridine).

Reagents:

-

Substrate: 2-Chloropyridine (1.0 equiv)

-

Nucleophile: Aniline/Amine (1.0 – 1.2 equiv)

-

Acid: 4M HCl in Dioxane (1.0 equiv) or p-TsOH (1.0 equiv)

-

Solvent: iPrOH or n-Butanol

Procedure:

-

Mix: Combine substrate and amine in alcohol solvent.

-

Acidify: Add the acid catalyst.

-

Reflux: Heat to reflux (80–110°C) for 2–12 hours.

-

Workup: The product often precipitates as the HCl salt. Filter directly or neutralize with NaHCO3 and extract.

Protocol C: Microwave-Assisted Synthesis

Best for: High-throughput screening, stubborn substrates.

Reagents:

-

Substrate (1.0 equiv), Amine (2.0 equiv), DIPEA (2.0 equiv).

-

Solvent: EtOH or NMP.

Procedure:

-

Vial: Use a dedicated microwave pressure vial (0.5 – 2.0 mL).

-

Irradiation: Set to 140–160°C for 15–30 minutes (High absorption setting).

-

Safety: Ensure the vessel is rated for the pressure generated by EtOH at 160°C.

-

Note: Microwave heating often suppresses side reactions by reducing the time the substrate spends in the "thermal danger zone."

Decision Tree for Protocol Selection

Figure 2: Logical flow for selecting the optimal synthetic strategy.

Troubleshooting & "The Pyridone Trap"

The Hydrolysis Side Reaction

The most common failure mode is the conversion of 2-chloropyridine to 2-pyridone (2-hydroxypyridine tautomer).

-

Cause: Presence of water + strong base + high heat.[1] Hydroxide is a smaller, harder nucleophile than many amines and attacks the 2-position aggressively.

-

Diagnosis: LCMS shows a peak at [M-Cl+OH+H]+ (Mass shift: -18.5 Da from starting material).

-

Prevention: Use anhydrous DMSO/DMF. Use bulky organic bases (DIPEA) instead of hygroscopic inorganic bases (KOH/NaOH) if moisture is uncontrolled.

Removing High-Boiling Solvents

DMSO and NMP are difficult to remove.

-

Tip: Do not rotovap DMSO. Use a "water crash" (pour into 10x volume of water) to precipitate the product if it is solid. If oil, extract with Et2O (which pulls less DMSO than EtOAc) and wash aggressively with water.

References

-

Mechanism & Kinetics: Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958.

-

Solvent Effects: ACS GCI Pharmaceutical Roundtable. "Solvent Selection Guide for SNAr."

-

Microwave Protocols: Nawaz, M., et al. "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives." Saudi Pharmaceutical Journal, 2022.

-

Reactivity Profiles: WuXi AppTec. "SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis."

- Acid Catalysis:Rohrbach, S., et al. "Acid-Mediated SNAr Reactions of 2-Chloropyridines.

-

General Properties: BenchChem. "2,3-Dichloropyridine Reactivity Guide."

Functionalization of the 3-Amino Group in 5-Bromo-2-chloro-4-methoxypyridin-3-amine: A Detailed Guide for Synthetic Chemists

Introduction

5-Bromo-2-chloro-4-methoxypyridin-3-amine is a highly functionalized pyridine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. The presence of multiple reactive sites—a nucleophilic amino group, and two distinct carbon-halogen bonds amenable to cross-coupling reactions—offers a rich platform for the synthesis of diverse molecular scaffolds. This guide provides an in-depth exploration of the functionalization of the 3-amino group, a key handle for molecular elaboration. We will delve into detailed protocols for common and impactful transformations including acylation, sulfonylation, and N-alkylation (via reductive amination), providing not just the steps, but the scientific rationale behind them. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors. The pyridine motif is a prevalent core in numerous FDA-approved drugs, highlighting the importance of developing robust synthetic methodologies for its derivatives[1][2].

Chemical Properties and Reactivity Profile

The reactivity of 5-Bromo-2-chloro-4-methoxypyridin-3-amine is governed by the interplay of its various functional groups. The 3-amino group is a potent nucleophile, readily participating in reactions with a wide range of electrophiles. The pyridine ring itself is electron-deficient, which influences the basicity and nucleophilicity of the exocyclic amino group. The electronic effects of the substituents—the electron-withdrawing chloro and bromo groups and the electron-donating methoxy group—further modulate the reactivity of the molecule.

Part 1: Acylation of the 3-Amino Group

Acylation of the 3-amino group to form amides is a fundamental transformation that can be readily achieved using various acylating agents. This reaction is crucial for introducing diverse side chains, modulating the electronic properties of the molecule, and serving as a protecting group strategy.

Mechanism of Acylation

The acylation of an aminopyridine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of the corresponding amide. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Protocol 1: General Procedure for Acylation with Acyl Chlorides

This protocol describes a general method for the N-acylation of 5-Bromo-2-chloro-4-methoxypyridin-3-amine using an acyl chloride.

Materials:

-

5-Bromo-2-chloro-4-methoxypyridin-3-amine

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-2-chloro-4-methoxypyridin-3-amine (1.0 equiv) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature.

-

Acyl Chloride Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 equiv) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-acylated product.

Table 1: Representative Acylation Reactions

| Acylating Agent | Base | Solvent | Reaction Time (h) | Expected Product |

| Acetyl chloride | TEA | DCM | 2 | N-(5-bromo-2-chloro-4-methoxypyridin-3-yl)acetamide |

| Benzoyl chloride | DIPEA | THF | 3 | N-(5-bromo-2-chloro-4-methoxypyridin-3-yl)benzamide |

| 4-Nitrobenzoyl chloride | TEA | DCM | 4 | N-(5-bromo-2-chloro-4-methoxypyridin-3-yl)-4-nitrobenzamide |

Visualization of the Acylation Workflow:

Caption: General workflow for the acylation of the 3-amino group.

Part 2: Sulfonylation of the 3-Amino Group

Sulfonylation of the 3-amino group to form sulfonamides is another important transformation, as the sulfonamide moiety is a key pharmacophore in many therapeutic agents.

Mechanism of Sulfonylation

The reaction of an aminopyridine with a sulfonyl chloride proceeds via a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. A chloride ion is subsequently displaced, and the reaction is typically carried out in the presence of a base like pyridine or triethylamine to neutralize the generated HCl.[3]

Protocol 2: General Procedure for Sulfonylation with Sulfonyl Chlorides

This protocol provides a general method for the N-sulfonylation of 5-Bromo-2-chloro-4-methoxypyridin-3-amine.

Materials:

-

5-Bromo-2-chloro-4-methoxypyridin-3-amine

-

Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

-

Anhydrous pyridine or a mixture of DCM and triethylamine

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, dissolve 5-Bromo-2-chloro-4-methoxypyridin-3-amine (1.0 equiv) in anhydrous pyridine.

-

Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the sulfonyl chloride (1.1 equiv) portion-wise, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Work-up: Pour the reaction mixture into ice-water and stir for 30 minutes. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

-

Washing and Drying: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure sulfonamide.

Table 2: Representative Sulfonylation Reactions

| Sulfonylating Agent | Base | Solvent | Reaction Time (h) | Expected Product |

| p-Toluenesulfonyl chloride | Pyridine | Pyridine | 16 | N-(5-bromo-2-chloro-4-methoxypyridin-3-yl)-4-methylbenzenesulfonamide |

| Methanesulfonyl chloride | TEA | DCM | 12 | N-(5-bromo-2-chloro-4-methoxypyridin-3-yl)methanesulfonamide |

| Benzenesulfonyl chloride | Pyridine | Pyridine | 16 | N-(5-bromo-2-chloro-4-methoxypyridin-3-yl)benzenesulfonamide |

Visualization of the Sulfonylation Mechanism:

Caption: Simplified mechanism of sulfonylation.

Part 3: N-Alkylation via Reductive Amination

Direct N-alkylation of aminopyridines can sometimes lead to mixtures of mono- and di-alkylated products, as well as potential quaternization of the pyridine nitrogen. Reductive amination offers a more controlled and often higher-yielding alternative for the synthesis of secondary and tertiary amines.

Mechanism of Reductive Amination

Reductive amination involves the reaction of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this transformation, as it does not readily reduce the starting carbonyl compound.[4][5][6]

Protocol 3: General Procedure for Reductive Amination

This protocol outlines a general procedure for the N-alkylation of 5-Bromo-2-chloro-4-methoxypyridin-3-amine with an aldehyde.

Materials:

-

5-Bromo-2-chloro-4-methoxypyridin-3-amine

-

Aldehyde (e.g., formaldehyde, benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask, add 5-Bromo-2-chloro-4-methoxypyridin-3-amine (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous DCE.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in one portion. If the reaction is slow, a catalytic amount of acetic acid can be added.

-

Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the mixture with DCM (3x).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography to yield the N-alkylated amine.

Table 3: Representative Reductive Amination Reactions

| Aldehyde | Reducing Agent | Solvent | Reaction Time (h) | Expected Product |

| Formaldehyde (as paraformaldehyde) | NaBH(OAc)₃ | DCE | 6 | N-(5-bromo-2-chloro-4-methoxypyridin-3-yl)-N-methylamine |

| Benzaldehyde | NaBH(OAc)₃ | THF | 18 | N-benzyl-5-bromo-2-chloro-4-methoxypyridin-3-amine |

| Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | DCE | 12 | N-(cyclohexylmethyl)-5-bromo-2-chloro-4-methoxypyridin-3-amine |

Visualization of the Reductive Amination Workflow:

Caption: Workflow for N-alkylation via reductive amination.

Safety Precautions

5-Bromo-2-chloro-4-methoxypyridin-3-amine and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Halogenated pyridines can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[7][8][9][10] Acyl chlorides and sulfonyl chlorides are corrosive and moisture-sensitive. Sodium triacetoxyborohydride can release flammable hydrogen gas upon contact with water. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Characterization of Products

The successful synthesis of the functionalized products should be confirmed by standard analytical techniques.

Table 4: Expected Spectroscopic Data for a Representative Acylated Product: N-(5-bromo-2-chloro-4-methoxypyridin-3-yl)acetamide

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the pyridine ring protons, the methoxy group protons, the amide N-H proton (if not exchanged with D₂O), and the acetyl methyl protons. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the pyridine ring carbons, the methoxy carbon, and the two carbons of the acetamide group. |

| Mass Spec | A molecular ion peak corresponding to the calculated mass, with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

Conclusion

The 3-amino group of 5-Bromo-2-chloro-4-methoxypyridin-3-amine provides a versatile handle for a variety of functionalization reactions, including acylation, sulfonylation, and N-alkylation. The protocols outlined in this guide offer robust and reliable methods for the synthesis of a diverse range of derivatives. These transformations, coupled with the potential for subsequent cross-coupling reactions at the C2 and C5 positions, underscore the significant utility of this building block in the design and synthesis of novel molecules for drug discovery and materials science.

References

-

Mechanisms for the Acetylation of Aminopyridines. ConnectSci. [Link]

-

Mechanisms for the acetylation of aminopyridines. Australian Journal of Chemistry. [Link]

-

Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]

-

Mechanism of the Sulfonation of Aromatic Amines. I. Sulfonation with Fuming Sulfuric Acid. ACS Publications. [Link]

-

Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Wiley Online Library. [Link]

-

Mechanism of the sulfonation of aromatic amines; sulfonation with fuming sulfuric acid. PubMed. [Link]

-

Mechanism of the Sulfonation of Aromatic Amines. II. Sulfonation at Elevated Temperatures with Sulfuric Acid. ACS Publications. [Link]

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

-

Aromatic sulfonation. Wikipedia. [Link]

-

Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC. [Link]

-

Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Data. [Link]

-

3149 PDFs | Review articles in AMINOPYRIDINES. ResearchGate. [Link]

-

SAFETY DATA SHEET. AFG Bioscience. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. [Link]

-